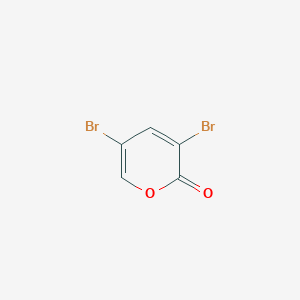

3,5-dibromo-2H-Pyran-2-one

Description

The exact mass of the compound 3,5-dibromo-2H-Pyran-2-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyrones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-dibromo-2H-Pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dibromo-2H-Pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromopyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2O2/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXYPWZJEXLAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)OC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3,5-dibromo-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has shown that a comprehensive understanding of a reagent's fundamental chemical properties is paramount to its effective and innovative application. This guide is crafted to provide an in-depth, field-proven perspective on 3,5-dibromo-2H-pyran-2-one, a versatile and highly reactive building block. We will move beyond a simple recitation of facts to explore the causality behind its reactivity, enabling you to harness its full synthetic potential. Every piece of data and every protocol herein is presented with the goal of ensuring scientific integrity and empowering your research endeavors.

Introduction to a Versatile Heterocycle

3,5-dibromo-2H-pyran-2-one is a halogenated lactone that has garnered significant interest in synthetic organic chemistry. Its rigid, planar structure, coupled with the electronic influence of the two bromine atoms and the conjugated lactone system, imparts a unique and powerful reactivity profile. This molecule is not merely a passive scaffold but an active participant in a range of chemical transformations, most notably as a highly versatile diene in cycloaddition reactions. The strategic placement of the bromine atoms allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures. The 2H-pyran-2-one core itself is a privileged scaffold found in numerous natural products with diverse biological activities, hinting at the potential of its halogenated derivatives in medicinal chemistry.[1][2]

Physicochemical and Spectroscopic Profile

A thorough characterization of a compound's physical and spectroscopic properties is the bedrock of its reliable use in the laboratory.

Physical Properties

The physical state and solubility of 3,5-dibromo-2H-pyran-2-one are critical for planning and executing reactions.

| Property | Value | Source |

| Molecular Formula | C₅H₂Br₂O₂ | [3] |

| Molecular Weight | 253.88 g/mol | [3] |

| Appearance | Pale yellow solid | [4] |

| Melting Point | 63.0–64.7 °C | [4] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate. | Inferred from synthetic procedures[4] |

Spectroscopic Characterization

The following spectroscopic data provides the fingerprint for the unambiguous identification of 3,5-dibromo-2H-pyran-2-one.

The NMR spectra reveal the electronic environment of the hydrogen and carbon atoms within the molecule.

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H NMR (600 MHz, CDCl₃) | 7.59 | d | 2.4 | H-4 or H-6 |

| 7.74 | d | 2.4 | H-6 or H-4 | |

| ¹³C NMR (150 MHz, CDCl₃) | 99.9 | C-3 or C-5 | ||

| 113.5 | C-5 or C-3 | |||

| 146.6 | C-4 or C-6 | |||

| 149.5 | C-6 or C-4 | |||

| 156.4 | C-2 (Carbonyl) |

Source: Organic Syntheses, 2015, 92, 148-155[4]

The two doublets in the ¹H NMR spectrum with a small coupling constant are characteristic of the two protons on the pyranone ring. The ¹³C NMR spectrum clearly shows the five distinct carbon environments, including the carbonyl carbon at 156.4 ppm.

The IR spectrum highlights the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3120, 3079 | Weak | =C-H stretch |

| 1718 | Strong | C=O stretch (α,β-unsaturated lactone) |

| 1602, 1516 | Medium | C=C stretch |

| 1362, 1311, 1204 | Medium | C-O stretch |

| 1064, 973, 852 | Medium-Strong | Fingerprint region, C-Br stretch |

Source: Organic Syntheses, 2015, 92, 148-155[4]

The strong absorption at 1718 cm⁻¹ is a definitive indicator of the α,β-unsaturated lactone carbonyl group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern. Due to the presence of two bromine atoms, the mass spectrum of 3,5-dibromo-2H-pyran-2-one will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, a molecule with two bromine atoms will show a triplet of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1.

While specific fragmentation data is not detailed in the available literature, the molecular ion cluster would be centered around m/z 252, 254, and 256.

Synthesis of 3,5-dibromo-2H-pyran-2-one

A reliable and scalable synthesis is crucial for the widespread use of any chemical reagent. The following protocol is adapted from a well-established Organic Syntheses procedure, which ensures its reproducibility.[4]

Synthetic Scheme

Figure 1: Synthesis of 3,5-dibromo-2H-pyran-2-one.

Detailed Experimental Protocol

Materials:

-

Coumalic acid

-

N-Bromosuccinimide (NBS)

-

Tetrabutylammonium bromide (TBAB)

-

Chloroform (CHCl₃)

-

Hexane

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

Procedure:

-

Reaction Setup: In a 200-mL two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add N-bromosuccinimide (15.8 g, 88.9 mmol, 2.5 equiv) and tetrabutylammonium bromide (571 mg, 1.77 mmol, 0.05 equiv). To this, add chloroform (50 mL).

-

Addition of Starting Material: Add coumalic acid (5.00 g, 35.7 mmol) to the stirring solution.

-

Reaction: Heat the reaction mixture in an oil bath at 50 °C for 12 hours.

-

Workup: After cooling to room temperature, add hexane (100 mL). The resulting two-phase mixture will become one phase with vigorous stirring.

-

Purification (Initial): To remove the succinimide byproduct, filter the mixture through a short plug of silica gel (50 g), eluting with a 1:1 mixture of dichloromethane-hexane. Monitor the elution by TLC.

-

Concentration: Concentrate the filtrate using a rotary evaporator.

-

Purification (Final): Purify the crude product by flash column chromatography on silica gel using a hexane-dichloromethane (3:2) eluent.

-

Isolation: Combine the product-containing fractions and concentrate under reduced pressure to afford 3,5-dibromo-2H-pyran-2-one as a pale yellow solid (yields typically in the 51-53% range).[4]

Self-Validation: The purity of the final product should be confirmed by melting point analysis and comparison of its ¹H NMR, ¹³C NMR, and IR spectra with the data provided in section 2.2.

Chemical Reactivity and Synthetic Applications

The reactivity of 3,5-dibromo-2H-pyran-2-one is dominated by its conjugated π-system and the presence of two bromine atoms, which serve as versatile synthetic handles.

Diels-Alder Reactions: An Ambident Diene

3,5-dibromo-2H-pyran-2-one is a highly effective diene in [4+2] cycloaddition reactions. The term "ambident diene" refers to its ability to react with both electron-rich and electron-poor dienophiles.[5][6] This dual reactivity is attributed to the electronic nature of the bromine substituents, which can either withdraw or donate electron density. This makes it more reactive and stereoselective than its non-brominated or mono-brominated counterparts.[7]

Figure 2: General scheme of the Diels-Alder reaction.

The initial cycloadducts are bicyclic lactones, which can be valuable synthetic intermediates. The two bromine atoms on these adducts can be selectively manipulated in subsequent reactions.

Nucleophilic Substitution and Cross-Coupling Reactions

The bromine atoms at the C3 and C5 positions are susceptible to displacement by nucleophiles, although the reactivity can be influenced by the electronic nature of the pyranone ring. Ring-opening reactions can be a competing pathway with certain strong nucleophiles.[8][9]

Of particular synthetic utility are palladium-catalyzed cross-coupling reactions. For instance, 3,5-dibromo-2-pyrone undergoes facile palladium-catalyzed amination reactions with various primary and secondary amines to regioselectively furnish 3-amino-5-bromo-2-pyrones in good to excellent yields.[5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-dibromo-2H-pyran-2-one | C5H2Br2O2 | CID 11379789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 3,5-dibromo-2H-pyran-2-one

Introduction

3,5-dibromo-2H-pyran-2-one is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's identity and purity. This guide offers a comprehensive overview of the expected spectroscopic data for 3,5-dibromo-2H-pyran-2-one, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectroscopic Features

The structure of 3,5-dibromo-2H-pyran-2-one, with the IUPAC numbering scheme, is presented below. This structure forms the basis for all subsequent spectroscopic predictions.

Figure 1: Structure of 3,5-dibromo-2H-pyran-2-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For 3,5-dibromo-2H-pyran-2-one, two distinct signals are expected, corresponding to the two vinylic protons.

Table 1: Predicted ¹H NMR Data for 3,5-dibromo-2H-pyran-2-one (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.8 - 8.2 | Doublet (d) | ~2-3 |

| H-6 | 7.4 - 7.8 | Doublet (d) | ~2-3 |

Interpretation of Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3,5-dibromo-2H-pyran-2-one will exhibit two signals in the downfield region, characteristic of vinylic protons.

-

Chemical Shifts: The protons H-4 and H-6 are attached to sp² hybridized carbon atoms within an electron-deficient π-system, due to the electron-withdrawing effects of the carbonyl group and the two bromine atoms. This deshielding effect will cause their signals to appear at a high chemical shift, likely in the range of 7.4 to 8.2 ppm. The exact positions will be influenced by the combined inductive and resonance effects of the substituents. For comparison, the vinylic protons in unsubstituted 2H-pyran-2-one resonate at lower fields, and the presence of two bromine atoms is expected to further deshield these protons. The proton at the C-4 position is anticipated to be slightly more downfield than the H-6 proton due to its proximity to the electron-withdrawing bromine at C-3 and the anisotropic effect of the carbonyl group.

-

Multiplicity: The two protons, H-4 and H-6, are not adjacent to each other. However, they are expected to exhibit a small long-range coupling (⁴J coupling) through the π-system of the diene. This will result in both signals appearing as doublets, with a small coupling constant (J) of approximately 2-3 Hz.

-

Integration: The integral of each doublet will correspond to one proton, resulting in a 1:1 integration ratio.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-dibromo-2H-pyran-2-one in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a standard NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal at 0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. For 3,5-dibromo-2H-pyran-2-one, five distinct signals are expected for the five carbon atoms in the ring.

Table 2: Predicted ¹³C NMR Data for 3,5-dibromo-2H-pyran-2-one (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | 155 - 160 |

| C-3 (C-Br) | 110 - 115 |

| C-4 | 140 - 145 |

| C-5 (C-Br) | 105 - 110 |

| C-6 | 135 - 140 |

Interpretation of Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will show five distinct singlets.

-

Chemical Shifts:

-

C-2: The carbonyl carbon will be the most downfield signal, typically appearing in the 155-160 ppm range for an α,β-unsaturated lactone.[1]

-

C-3 and C-5: The carbons directly bonded to the electronegative bromine atoms will be significantly shielded due to the "heavy atom effect".[2] This effect is known to cause an upfield shift for carbons attached to heavier halogens. Therefore, C-3 and C-5 are expected to resonate in the upfield region for sp² carbons, likely between 105 and 115 ppm.

-

C-4 and C-6: These are vinylic carbons. C-4, being adjacent to two brominated carbons, will be more deshielded and is predicted to appear around 140-145 ppm. C-6, adjacent to the ring oxygen, will also be deshielded and is expected in the 135-140 ppm range.

-

Figure 2: Predicted ¹³C NMR chemical shifts for 3,5-dibromo-2H-pyran-2-one.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 or 125 MHz NMR spectrometer is typically used for ¹³C NMR.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0-200 ppm.

-

A pulse angle of 30-45 degrees is appropriate.

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Processing: Process the FID similarly to the ¹H spectrum. The chemical shifts are referenced to the solvent signal (CDCl₃ at 77.16 ppm) or the internal TMS standard (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for 3,5-dibromo-2H-pyran-2-one

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 1730 - 1750 | C=O stretch (lactone) | Strong |

| 1620 - 1650 | C=C stretch | Medium |

| 1200 - 1250 | C-O-C stretch (asymmetric) | Strong |

| 1000 - 1100 | C-O-C stretch (symmetric) | Medium |

| 800 - 900 | =C-H bend (out-of-plane) | Medium-Strong |

| 550 - 650 | C-Br stretch | Medium-Strong |

Interpretation of Predicted IR Spectrum

-

Carbonyl Stretch (C=O): The most characteristic absorption will be a strong, sharp peak in the region of 1730-1750 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the α,β-unsaturated six-membered lactone ring. The exact position is influenced by ring strain and conjugation. For comparison, simple six-membered lactones absorb around 1740 cm⁻¹.[3]

-

Carbon-Carbon Double Bond Stretch (C=C): The stretching of the carbon-carbon double bonds in the ring will give rise to one or more medium intensity bands in the 1620-1650 cm⁻¹ region.

-

Carbon-Oxygen Stretches (C-O): The C-O-C stretching vibrations of the ester group will result in strong absorptions in the fingerprint region. An asymmetric stretch is expected around 1200-1250 cm⁻¹, and a symmetric stretch is anticipated between 1000 and 1100 cm⁻¹.[4]

-

Carbon-Hydrogen Bend (=C-H): The out-of-plane bending vibrations of the vinylic C-H bonds will produce medium to strong absorptions in the 800-900 cm⁻¹ range.

-

Carbon-Bromine Stretch (C-Br): The stretching vibrations of the C-Br bonds will appear as medium to strong bands in the lower frequency region of the spectrum, typically between 550 and 650 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest and use a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3,5-dibromo-2H-pyran-2-one

| m/z | Proposed Fragment | Comments |

| 252/254/256 | [C₅H₂Br₂O₂]⁺˙ (M⁺˙) | Molecular ion peak with characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |

| 224/226/228 | [M - CO]⁺˙ | Loss of carbon monoxide. |

| 173/175 | [M - Br]⁺ | Loss of a bromine radical. |

| 145/147 | [M - Br - CO]⁺ | Loss of a bromine radical and carbon monoxide. |

| 94 | [M - 2Br]⁺˙ | Loss of both bromine radicals. |

| 66 | [C₅H₂O]⁺˙ | Further fragmentation. |

Interpretation of Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺˙): The most critical feature will be the molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), the molecular ion will appear as a characteristic cluster of three peaks at m/z 252, 254, and 256, with relative intensities of approximately 1:2:1. This isotopic pattern is a definitive indicator of the presence of two bromine atoms in the molecule.

-

Fragmentation Pattern: The fragmentation of 3,5-dibromo-2H-pyran-2-one is expected to proceed through several key pathways:

-

Loss of Carbon Monoxide: A common fragmentation pathway for lactones is the loss of a neutral CO molecule (28 Da), which would result in a fragment ion cluster at m/z 224/226/228.

-

Loss of Bromine: Cleavage of a C-Br bond can lead to the loss of a bromine radical (79 or 81 Da), resulting in a fragment ion at m/z 173/175.

-

Consecutive Losses: Subsequent fragmentation could involve the loss of both a bromine radical and a CO molecule, giving a fragment at m/z 145/147.

-

Loss of Both Bromine Atoms: A peak at m/z 94 would correspond to the loss of both bromine atoms.

-

Figure 3: Predicted major fragmentation pathways for 3,5-dibromo-2H-pyran-2-one.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, a heated direct insertion probe, or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization, typically at 70 eV, to induce fragmentation.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 3,5-dibromo-2H-pyran-2-one. By drawing upon fundamental spectroscopic principles and data from analogous compounds, a comprehensive spectroscopic profile has been constructed. This information is intended to be a valuable tool for the identification, characterization, and quality control of this compound in research and development settings. The provided experimental protocols offer a practical starting point for acquiring high-quality spectroscopic data. As with any prediction, experimental verification is the ultimate confirmation of the molecular structure.

References

-

Chemistry LibreTexts. 13C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy. [Link]

-

Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]

-

International Journal of Advanced Research in Biological Sciences. Synthesis, structure characterization and biological activity of new coumarin derivatives. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

ResearchGate. 1H NMR spectrum (CDCl3, 300 MHz) of coumarin isolated from an aqueous extract of seeds of Amburana cearensis. [Link]

-

SCIRP. 13C-NMR Data from Coumarins from Moraceae Family. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

Worldwidejournals.com. Electron Impact Ionization Mass Spectra of 3 - Substituted-6, 8 – Dibromo Coumarins. [Link]

Sources

An In-depth Technical Guide to 3,5-dibromo-2H-pyran-2-one: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dibromo-2H-pyran-2-one is a halogenated heterocyclic compound belonging to the α-pyrone class. The pyran-2-one scaffold is a recurring motif in numerous natural products and biologically active molecules, exhibiting a wide range of pharmacological properties. The introduction of bromine atoms onto the pyran ring significantly influences the molecule's reactivity and potential as a versatile building block in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of 3,5-dibromo-2H-pyran-2-one, its synthesis, reactivity, and its emerging role in medicinal chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,5-dibromo-2H-pyran-2-one is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3,5-dibromopyran-2-one | [1] |

| Molecular Formula | C₅H₂Br₂O₂ | [1] |

| Molecular Weight | 253.88 g/mol | [1] |

| Appearance | Brown solid | [2] |

| Melting Point | 55.5–58.5 °C | [2] |

| Boiling Point | Not experimentally determined. | |

| Solubility | Data not explicitly available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate based on its structure and the solubility of related compounds.[3] |

Molecular Structure

The structure of 3,5-dibromo-2H-pyran-2-one features a six-membered unsaturated lactone ring with bromine substituents at the 3 and 5 positions. This arrangement of atoms and functional groups dictates its chemical behavior.

Caption: Synthetic workflow for 3,5-dibromo-2H-pyran-2-one.

Reactivity and Synthetic Applications

3,5-dibromo-2H-pyran-2-one is a versatile building block in organic synthesis, primarily due to the presence of two reactive bromine atoms and the diene system within the pyrone ring.

Diels-Alder Reactions: The pyran-2-one ring can act as a diene in Diels-Alder reactions. 3,5-dibromo-2-pyrone is a potent neutral diene that reacts with both electron-poor and electron-rich dienophiles. [4]These cycloaddition reactions provide a powerful route to complex polycyclic structures.

Cross-Coupling Reactions: The bromine atoms at the 3 and 5 positions are susceptible to various palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings. [4]This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at these positions. The regioselectivity of these reactions can often be controlled by the choice of reaction conditions. [4] Applications in Drug Development:

While specific applications of 3,5-dibromo-2H-pyran-2-one in the synthesis of marketed drugs are not widely reported, the pyran-2-one scaffold is a key component of many biologically active compounds. [5]Derivatives of pyran-2-one have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The ability to functionalize the 3,5-dibromo-2H-pyran-2-one core through cross-coupling and other reactions makes it an attractive starting material for the generation of libraries of novel compounds for drug discovery screening.

Caption: Reactivity and synthetic utility of 3,5-dibromo-2H-pyran-2-one.

Safety and Handling

3,5-dibromo-2H-pyran-2-one is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

3,5-dibromo-2H-pyran-2-one is a valuable and reactive building block in organic synthesis. Its well-defined synthesis and the presence of two addressable bromine atoms make it an attractive starting material for the construction of complex molecular architectures. While its direct application in marketed pharmaceuticals is not yet established, its potential for generating diverse libraries of compounds for drug discovery is significant. Further research into the reactivity and biological activity of derivatives of 3,5-dibromo-2H-pyran-2-one is warranted and holds promise for the development of new therapeutic agents.

References

-

Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

- Saeed, S., Shah, S. A. A., & Siddiqui, F. A. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar, 4(2), 1-13.

- Posner, G. H., Afarinkia, K., & Dai, H. (1998). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 74, 247.

- Singh, F. V., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(11), 3185.

- Kotretsou, S. I., et al. (2000). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones.

- Abdel-Wahab, B. F., et al. (2021). Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part II. Molecules, 26(11), 3409.

-

PubChem. (n.d.). 3,5-dibromo-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 3,5-Dibromo-2-hydroxypyridine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 26, 2026, from [Link]

Sources

Introduction: The Prominence of the 2-Pyrone Scaffold

An In-Depth Technical Guide to 3,5-dibromo-2H-pyran-2-one: Synthesis, Reactivity, and Applications

The 2-pyrone (or α-pyrone) ring is a privileged heterocyclic scaffold that is a constituent of numerous natural products and pharmacologically active compounds.[1] These six-membered unsaturated lactones exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective properties.[2][3][4] Their unique electronic structure, which combines features of a conjugated diene and an α,β-unsaturated ester, imparts versatile reactivity, making them powerful building blocks in synthetic organic chemistry.[1][5] Halogenated pyrones, in particular, serve as highly adaptable intermediates, where the halogen atoms act as synthetic handles for diversification through cross-coupling reactions. This guide focuses on 3,5-dibromo-2H-pyran-2-one, a key derivative whose strategic placement of two bromine atoms opens extensive possibilities for the synthesis of complex molecular architectures for research, drug discovery, and materials science.

Nomenclature and Structure Elucidation

According to IUPAC standards, the correct name for the compound is 3,5-dibromopyran-2-one .[6] The common name, 3,5-dibromo-2H-pyran-2-one, is also widely used to explicitly denote the position of the saturated carbon in the parent pyran ring system before the introduction of the ketone.

The structure consists of a six-membered pyran-2-one ring with bromine substituents at the C3 and C5 positions. The numbering of the ring begins at the heteroatom (oxygen) as position 1 and proceeds towards the carbonyl group, which is at position 2.

Figure 1. Chemical structure of 3,5-dibromo-2H-pyran-2-one.

Figure 1. Chemical structure of 3,5-dibromo-2H-pyran-2-one.

Physicochemical Properties

The key physical and computed properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Weight | 253.88 g/mol | [6] |

| Monoisotopic Mass | 251.84215 Da | [7] |

| IUPAC Name | 3,5-dibromopyran-2-one | [6] |

| SMILES | C1=C(C(=O)OC=C1Br)Br | [6] |

| InChIKey | MLXYPWZJEXLAIM-UHFFFAOYSA-N | [6] |

| XLogP3-AA (Predicted) | 2.1 | [7] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

Synthesis and Purification

The synthesis of 3,5-dibromo-2H-pyran-2-one can be achieved via a multi-step sequence starting from the more accessible 5,6-dihydro-2H-pyran-2-one. The pathway involves sequential bromination and elimination reactions. A well-documented procedure in Organic Syntheses outlines the preparation of a key intermediate, 3,5-dibromo-5,6-dihydro-2H-pyran-2-one, which serves as the direct precursor.[8]

Experimental Protocol: Synthesis of 3,5-dibromo-2H-pyran-2-one

This protocol is adapted from established methods for pyrone bromination and dehydrobromination.[8]

Step 1: Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one

-

Charge a 1-L, three-necked, round-bottomed flask with 5,6-dihydro-2H-pyran-2-one (0.103 mol) and 350 mL of methylene chloride.

-

Slowly add a solution of bromine (0.105 mol) in 130 mL of methylene chloride over 4 hours. Maintain the temperature with external cooling as the reaction is exothermic.

-

After the addition is complete, stir the pale orange solution for 2 hours until the color fades.

-

Cool the reaction mixture in an ice bath and add triethylamine (0.107 mol) via syringe over 2 minutes. This step induces elimination of HBr to form the C3-C4 double bond.

-

Stir the colorless solution for 40 minutes. Transfer to a separatory funnel, wash twice with 150 mL of water, dry the organic phase over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude 3-bromo-5,6-dihydro-2H-pyran-2-one, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one

-

In a flame-dried, 1-L round-bottomed flask under a nitrogen atmosphere, combine 3-bromo-5,6-dihydro-2H-pyran-2-one (0.089 mol), N-bromosuccinimide (NBS, 0.093 mol), and benzoyl peroxide (3.3 mmol, radical initiator) in 450 mL of carbon tetrachloride.

-

Reflux the mixture vigorously at 100°C for approximately 4.5 hours. The benzoyl peroxide initiates allylic bromination at the C5 position.

-

Cool the reaction mixture to room temperature. Collect the precipitate (succinimide) by suction filtration.

-

Concentrate the filtrate under reduced pressure to afford crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one as an amber liquid, which is sufficiently pure for the final step.[8]

Step 3: Dehydrobromination to 3,5-dibromo-2H-pyran-2-one

-

Dissolve the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one (approx. 0.08 mol) in a suitable solvent such as diethyl ether or methylene chloride (300 mL).

-

Cool the solution in an ice bath and add a hindered, non-nucleophilic base like triethylamine (1.2 equivalents, ~0.1 mol) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise.

-

The base will abstract a proton from C6, leading to the elimination of HBr and the formation of the C5-C6 double bond, resulting in the aromatic 2-pyrone ring.

-

Allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 3,5-dibromo-2H-pyran-2-one.

Spectroscopic Characterization

Verifying the structure and purity of the final compound is critical. The expected spectroscopic data are as follows:

-

¹H NMR (Proton NMR): The molecule has two protons attached to the pyrone ring. The proton at C4 (H4) and the proton at C6 (H6) will appear as distinct signals. Due to the electron-withdrawing effects of the adjacent bromine and carbonyl group, H4 will be downfield. H6, adjacent to the ring oxygen, will also be downfield. They should appear as doublets due to mutual coupling (⁴J coupling, typically small, ~1-3 Hz).

-

Expected shifts (in CDCl₃): δ 7.5-8.0 ppm (d, 1H, H4), δ 7.8-8.2 ppm (d, 1H, H6).

-

-

¹³C NMR (Carbon NMR): Five distinct carbon signals are expected. The carbonyl carbon (C2) will be the most downfield signal. The carbons bearing bromine atoms (C3 and C5) will be significantly shifted compared to an unsubstituted pyrone.

-

Expected shifts (in CDCl₃): δ 155-160 ppm (C2, carbonyl), signals for C3, C4, C5, and C6 would appear in the δ 100-150 ppm range.

-

-

FT-IR (Infrared Spectroscopy): The most prominent peak will be the stretching vibration of the α,β-unsaturated lactone carbonyl group.

-

Expected peaks: ~1720-1740 cm⁻¹ (C=O stretch), ~1550-1650 cm⁻¹ (C=C stretches).

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will appear as a triplet with relative intensities of approximately 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺.

-

Expected m/z: ~252, 254, 256.[7]

-

Reactivity and Chemical Transformations

3,5-dibromo-2H-pyran-2-one is a versatile synthon due to its multiple reactive sites.

A. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds at positions 3 and 5 are prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Heck reactions. This allows for the introduction of a wide variety of substituents (alkyl, aryl, alkynyl groups), enabling rapid library synthesis. Research has shown that 3,5-dibromo-2-pyrone can undergo facile and regioselective Sonogashira coupling with various alkynes to yield 3-alkynyl-5-bromo-2-pyrones.[9] This regioselectivity is often dictated by the electronic environment of the two bromine atoms, allowing for sequential, controlled functionalization.

B. Diels-Alder Reactions

2-Pyrones can act as dienes in [4+2] cycloaddition (Diels-Alder) reactions.[10] While they are generally considered electron-deficient and thus reluctant dienes, the reaction provides a powerful route to complex bicyclic structures.[10][11] Reaction with a dienophile (e.g., an alkyne) initially forms a bicyclic adduct, which readily undergoes a retro-Diels-Alder reaction by extruding carbon dioxide to yield a substituted benzene ring.[11] This sequence is a valuable method for constructing highly substituted aromatic compounds.

Applications in Research and Drug Development

The synthetic utility of 3,5-dibromo-2H-pyran-2-one makes it a valuable starting material for creating diverse molecular libraries for screening.

-

Scaffold for Medicinal Chemistry: The 2-pyrone nucleus is a core component of many biologically active compounds.[4] Derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][12][13] Specifically, brominated pyran-2-ones have been investigated for their ability to induce apoptosis in cancer cells.[14] This compound provides a direct route to novel analogues for structure-activity relationship (SAR) studies.

-

Intermediate for Complex Molecule Synthesis: Its ability to be selectively functionalized at two positions, coupled with the reactivity of the pyrone ring itself, makes it an ideal intermediate for the total synthesis of natural products and other complex organic molecules.

-

Building Block for Functional Materials: The extended π-system of the pyrone ring and the potential to introduce various conjugated substituents via cross-coupling make its derivatives candidates for investigation in materials science, particularly for applications requiring specific photophysical properties.[2]

Conclusion

3,5-dibromo-2H-pyran-2-one is more than a simple halogenated heterocycle; it is a synthetically powerful and versatile platform for chemical innovation. Its well-defined reactive sites allow for controlled and selective functionalization through modern synthetic methodologies like palladium-catalyzed cross-coupling and Diels-Alder reactions. For researchers in medicinal chemistry, drug discovery, and materials science, this compound represents a strategic starting point for the development of novel, high-value molecules with tailored biological or physical properties. The robust synthetic routes to its preparation and its predictable reactivity ensure its continued importance as a key building block in the scientific community.

References

-

Borah, P., Bhattacharyya, D. J., & Saikia, L. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 27(22), 8031. [Link]

-

Posner, G. H., Afarinkia, K., & Dai, H. (1998). An Improved Preparation of 3-Bromo-2H-Pyran-2-One: An Ambiphilic Diene for Diels-Alder Cycloadditions. Organic Syntheses, 75, 111. [Link]

-

Jilalat, I. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11379789, 3,5-dibromo-2H-pyran-2-one. Retrieved from [Link]

-

University of Luxembourg. (n.d.). PubChemLite for 3,5-dibromo-2h-pyran-2-one. Retrieved from [Link]

-

Reddy, T. S., Narayanam, M., & Kumar, K. A. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 5027–5037. [Link]

-

Ahmad, I., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Heliyon, 9(4), e14930. [Link]

-

Wang, B., Wu, X., & Wang, J. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. The Journal of Organic Chemistry, 72(12), 4633–4635. [Link]

-

Luo, T., & Dai, M. (2005). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. Organic Letters, 7(12), 2453–2456. [Link]

-

O'Connor, K. M., et al. (2008). 2-Pyrones possessing antimicrobial and cytotoxic activities. Bioorganic & Medicinal Chemistry Letters, 18(15), 4359-4362. [Link]

-

IOSR Journal. (2023). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. IOSR Journal of Pharmacy and Biological Sciences, 18(5), 1-10. [Link]

-

Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Retrieved from [Link]

-

Li, Y., et al. (2022). Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3. Frontiers in Chemistry, 10, 893198. [Link]

-

Leist, M. (2020). Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones. University of Regensburg Dissertation. [Link]

-

Al-Adiwish, W. M., & Al-Amiery, A. A. (2012). Synthesis and biological activities of some fused pyran derivatives. Journal of the Serbian Chemical Society, 77(1), 17-26. [Link]

-

Wikipedia. (n.d.). 2-Pyrone. Retrieved from [Link]

-

Kidwai, M., & Poddar, R. (2013). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs, 11(5), 1580–1611. [Link]

-

Tejedor, D., et al. (2017). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 22(8), 1279. [Link]

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. 3,5-dibromo-2H-pyran-2-one | C5H2Br2O2 | CID 11379789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 3,5-dibromo-2h-pyran-2-one (C5H2Br2O2) [pubchemlite.lcsb.uni.lu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Pyrone - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]

- 13. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 14. 3-Bromo-2H-pyran-2-one|CAS 19978-32-6|≥98% [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of 3,5-dibromo-2H-pyran-2-one

Introduction

3,5-dibromo-2H-pyran-2-one is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its utility primarily stems from the electron-withdrawing and donating capabilities of the bromine substituents, which modulate the reactivity of the pyrone ring in various chemical transformations, most notably in Diels-Alder cycloadditions. This dual reactivity allows for its application in the synthesis of complex molecular architectures. However, the very features that make this compound a valuable reagent also contribute to its inherent instability. This guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-dibromo-2H-pyran-2-one, drawing upon established chemical principles and data from related structures to offer field-proven insights for maintaining its integrity.

Chemical Stability Profile

The stability of 3,5-dibromo-2H-pyran-2-one is influenced by several factors, including temperature, light, and moisture. Understanding these sensitivities is paramount for ensuring the compound's purity and reactivity in downstream applications.

Thermal Stability

Empirical observations from synthesis procedures indicate that 3,5-dibromo-2H-pyran-2-one exhibits limited stability at ambient temperatures. Purified batches of the compound have been noted to gradually turn yellow when stored at room temperature. This discoloration is a common indicator of degradation, likely involving polymerization or slow decomposition, even though initial NMR analysis may not show significant changes in the primary structure. In contrast, storage for extended periods (weeks) in a refrigerator shows no visible change in color, suggesting that low temperatures are crucial for preserving its integrity.

While high-temperature decomposition pathways for the parent 2-pyrone molecule are known to yield products such as furan and vinylketene through complex rearrangements, these are less relevant for typical storage scenarios. The more pertinent concern is slow degradation over time at moderate temperatures.

Photostability

Halogenated organic compounds, particularly those with bromine atoms on a conjugated system, are often susceptible to photodegradation. The carbon-bromine bond can be cleaved by UV light, leading to the formation of radical species. This can initiate a cascade of degradation reactions, including debromination. For brominated flame retardants, photodegradation via debromination is a well-documented pathway. It is therefore highly probable that 3,5-dibromo-2H-pyran-2-one is light-sensitive and should be protected from light to prevent the formation of impurities.

Hydrolytic Stability

The 2-pyrone core contains a lactone (cyclic ester) functionality, which is susceptible to hydrolysis, especially under basic or acidic conditions, to yield the corresponding open-chain carboxylic acid. While the enzymatic hydrolysis of certain 2-pyrone derivatives has been studied, the rate of non-enzymatic hydrolysis under neutral pH is expected to be slow. However, the presence of moisture, particularly in conjunction with elevated temperatures or trace acidic/basic impurities, can facilitate the opening of the lactone ring over time. Therefore, maintaining anhydrous storage conditions is critical.

Reactivity and Incompatibilities

From a storage perspective, it is crucial to avoid contact with strong oxidizing agents, strong reducing agents, and strong bases. Strong bases can readily catalyze the hydrolysis of the lactone ring. The high reactivity of 3,5-dibromo-2H-pyran-2-one in cycloaddition reactions also implies that it should be stored in an inert environment to prevent unintended reactions with atmospheric components or other reactive chemicals.

Proposed Degradation Pathways

Based on the chemical nature of 3,5-dibromo-2H-pyran-2-one, several degradation pathways can be postulated. These pathways are critical for developing analytical methods to monitor the stability of the compound.

Caption: Postulated degradation pathways for 3,5-dibromo-2H-pyran-2-one.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 3,5-dibromo-2H-pyran-2-one, the following storage and handling procedures are recommended:

-

Temperature: Store in a refrigerator at 2-8°C.[1] Avoid repeated freeze-thaw cycles if the compound is stored in a freezer.

-

Light: Store in an amber, tightly sealed vial to protect from light.[1] For added protection, the vial can be wrapped in aluminum foil or stored in a light-opaque secondary container.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.

-

Moisture: Ensure the compound is stored in a dry environment. The use of a desiccator is recommended.

-

Container: Use a clean, dry, and inert container, such as a glass vial with a PTFE-lined cap.

-

Handling: When handling, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound. Use clean, dry spatulas and work in a controlled environment (e.g., a glove box or under a stream of inert gas) for sensitive applications.

Protocol for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of 3,5-dibromo-2H-pyran-2-one and to develop a stability-indicating analytical method.

Experimental Workflow for Forced Degradation

Caption: Workflow for a forced degradation study of 3,5-dibromo-2H-pyran-2-one.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of 3,5-dibromo-2H-pyran-2-one in a suitable solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Acidic Degradation: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C.

-

Alkaline Degradation: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at 60°C.

-

Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.

-

Sampling and Analysis: At specified time intervals, withdraw aliquots, neutralize the acidic and basic samples, and dilute appropriately. Analyze all samples by a stability-indicating HPLC method.

Analytical Methods for Purity and Stability Monitoring

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of 3,5-dibromo-2H-pyran-2-one.

| Technique | Application | Key Parameters and Observations |

| HPLC-UV | Purity assessment, quantification of parent compound and degradation products. | Reversed-phase C18 column with a mobile phase of acetonitrile and water. UV detection at a wavelength corresponding to the chromophore of the pyrone ring (e.g., 210-300 nm). A gradient elution may be necessary to separate polar and non-polar impurities. |

| LC-MS | Identification of degradation products. | Coupling the HPLC system to a mass spectrometer allows for the determination of the molecular weights of impurities, aiding in the elucidation of degradation pathways. The isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units) is a key diagnostic feature. |

| ¹H and ¹³C NMR | Structural confirmation and identification of major impurities. | Provides detailed structural information. Changes in chemical shifts or the appearance of new signals can indicate degradation. |

| FTIR | Confirmation of functional groups. | The characteristic C=O stretch of the lactone (around 1720-1750 cm⁻¹) and C-Br stretches can be monitored. The appearance of a broad O-H stretch could indicate hydrolysis. |

| TLC | Rapid monitoring of reactions and purity checks. | Silica gel plates with a mobile phase such as hexane:ethyl acetate. Visualization under UV light. |

Conclusion

3,5-dibromo-2H-pyran-2-one is a valuable but inherently sensitive chemical compound. Its stability is significantly impacted by temperature and light, and it is susceptible to hydrolysis. By implementing the stringent storage and handling protocols outlined in this guide, researchers can minimize degradation and ensure the compound's integrity for synthetic applications. The proposed stability assessment and analytical methodologies provide a robust framework for monitoring the purity of 3,5-dibromo-2H-pyran-2-one, ensuring reliable and reproducible experimental outcomes.

References

-

Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses, 92, 253-265. [Link]

-

Lee, J., & Cho, C. G. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine drugs, 13(3), 1580–1602. [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Jones, R. N., Angell, C. L., Ito, T., & Smith, R. J. D. (1959). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry, 37(12), 2007-2022. [Link]

-

Bodempudi, S., Babur, R., & Reddy, K. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. American Journal of Analytical Chemistry, 6(13), 1019-1029. [Link]

-

Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of 3,5-dibromo-2H-pyran-2-one

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the demand for versatile and highly functionalized building blocks is incessant. Among these, 3,5-dibromo-2H-pyran-2-one has emerged as a molecule of significant interest for researchers, synthetic chemists, and professionals in drug development. Its unique electronic and structural features, characterized by the presence of two bromine atoms on a pyran-2-one scaffold, impart a rich and tunable reactivity profile. This guide provides an in-depth exploration of the core reactivity of 3,5-dibromo-2H-pyran-2-one, offering insights into its behavior in key organic transformations and its application in the synthesis of complex molecular architectures.

The pyran-2-one core itself is a privileged scaffold found in numerous natural products with diverse biological activities. The strategic placement of bromine atoms at the C3 and C5 positions not only provides handles for subsequent functionalization through cross-coupling and substitution reactions but also profoundly influences the dienyl and dienophilic character of the pyranone ring system. This dual reactivity allows for a diverse range of synthetic applications, from the construction of intricate polycyclic systems to the regioselective introduction of various substituents.

This technical guide will delve into the key facets of 3,5-dibromo-2H-pyran-2-one's reactivity, including its pivotal role in Diels-Alder cycloadditions, its utility in regioselective palladium-catalyzed cross-coupling reactions, and its susceptibility to nucleophilic ring-opening. Through a blend of mechanistic elucidation, practical experimental protocols, and illustrative applications, we aim to equip researchers with the knowledge to effectively harness the synthetic potential of this powerful chemical entity.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory.

| Property | Value | Reference |

| Molecular Formula | C₅H₂Br₂O₂ | [1] |

| Molecular Weight | 253.88 g/mol | |

| Appearance | Brown solid | [2] |

| Melting Point | 63.0–64.7 °C | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.74 (d, J = 2.4 Hz, 1H), 7.59 (d, J = 2.4 Hz, 1H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.4, 149.5, 146.6, 113.5, 99.9 |

I. Diels-Alder Cycloadditions: A Gateway to Cyclic Scaffolds

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereocontrol. 3,5-Dibromo-2H-pyran-2-one serves as a competent diene in these [4+2] cycloadditions, with the bromine substituents playing a crucial role in modulating its reactivity. Brominated 2-pyrones are considered attractive "ambiphilic" dienes, capable of reacting with both electron-rich and electron-poor dienophiles via normal- and inverse-electron-demand Diels-Alder reactions, respectively, often with good stereocontrol.[3]

The initial cycloadducts are bicyclic lactones, which can be unstable and may undergo spontaneous extrusion of carbon dioxide to yield substituted cyclohexadienes. These dienes can then undergo further transformations, including aromatization or a second Diels-Alder reaction.

Diagram of the General Diels-Alder Reactivity of 3,5-dibromo-2H-pyran-2-one

Sources

The Pyran-2-one Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyran-2-one nucleus, a six-membered heterocyclic lactone, represents a cornerstone in the edifice of medicinal chemistry. Its prevalence in a vast array of natural products with potent biological activities has established it as a "privileged scaffold" for the design and development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of the multifaceted applications of pyran-2-one derivatives in medicinal chemistry. We will delve into their roles as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, elucidating the underlying mechanisms of action and structure-activity relationships (SAR). Furthermore, this guide will present key synthetic strategies for accessing this versatile scaffold and its analogues, offering field-proven insights to empower researchers in their quest for next-generation therapeutics.

The Pyran-2-one Core: A Foundation of Bioactivity

The 2H-pyran-2-one ring system, characterized by an unsaturated δ-lactone, is a recurring motif in a multitude of natural products, including the antifungal compound fusapyrone and the antibacterial agent ammoresinol.[3] Its inherent chemical features, including the presence of a conjugated system and a reactive lactone, provide a versatile platform for molecular derivatization and interaction with biological targets. The reactivity of the pyran-2-one ring allows for a range of chemical transformations, making it an attractive starting point for the synthesis of diverse compound libraries.[4]

The biological significance of this scaffold is underscored by its presence in approved drugs such as the anticoagulant warfarin and the antiviral tipranavir, highlighting its clinical relevance.[3] The diverse pharmacological profiles of pyran-2-one derivatives stem from their ability to interact with a wide range of biological targets, including enzymes and receptors, through various non-covalent and sometimes covalent interactions.

Therapeutic Frontiers of Pyran-2-one Derivatives

The structural versatility of the pyran-2-one scaffold has been extensively leveraged to develop potent and selective inhibitors for a variety of therapeutic targets. This section will explore the prominent applications of these derivatives in key areas of medicinal chemistry.

Anticancer Activity: Targeting the Hallmarks of Cancer

Pyran-2-one derivatives have emerged as a promising class of anticancer agents, exhibiting a broad spectrum of activities against various cancer cell lines.[5] Their mechanisms of action are often multifaceted, targeting several hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Mechanisms of Action:

-

Induction of Apoptosis: Many pyran-2-one derivatives have been shown to induce programmed cell death in cancer cells. For instance, certain synthetic 2-pyrones have demonstrated potent growth inhibitory activities in human ovarian carcinoma (A2780) and chronic myelogenous leukemia (K562) cell lines through the induction of apoptosis.[6]

-

Enzyme Inhibition: Specific pyran-2-one derivatives act as inhibitors of key enzymes involved in cancer progression. For example, some derivatives have shown inhibitory activity against kinases such as EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.

-

Antiproliferative Effects: The antiproliferative activity of pyran-2-one derivatives is a common feature. Studies have shown that some analogues exhibit low micromolar antiproliferative activity and can initiate apoptosis in various human cancerous cells.[5]

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of pyran-2-one derivatives is highly dependent on the nature and position of substituents on the pyran ring. For example, the introduction of phenylethynyl, tetrahydropyranylpropargyl ether, and ethynyl groups at the 4-position of the 6-methyl-2-pyrone scaffold has been shown to be crucial for their anticancer activity.[6]

Illustrative Workflow for Anticancer Evaluation:

Caption: Workflow for the evaluation of anticancer activity of pyran-2-one derivatives.

Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders. Pyran-2-one derivatives have demonstrated significant anti-inflammatory potential, primarily through the inhibition of key inflammatory mediators.

Mechanisms of Action:

-

COX-2 Inhibition: A primary mechanism of anti-inflammatory action for many pyran-2-one derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.

-

Modulation of Cytokine Production: Some derivatives have been shown to modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory activity of pyran-2-one derivatives can be fine-tuned by modifying their substitution patterns. For instance, the fusion of a pyrazole ring to the pyran-2-one core has been explored to enhance anti-inflammatory potency.

Antimicrobial and Antiviral Activities: Combating Infectious Diseases

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial and antiviral agents. Pyran-2-one derivatives have shown promise in this arena, exhibiting activity against a range of bacteria, fungi, and viruses.[7]

Antimicrobial Activity:

Certain synthetic 2-pyrones have demonstrated potent inhibitory activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, as well as the fungus Botrytis cinerea.[6] The antimicrobial spectrum can be modulated by altering the substituents on the pyran-2-one ring.

Antiviral Activity:

The pyran scaffold is a recognized moiety in antiviral drug design.[8] Pyrano[2,3-c]pyrazoles, for example, have shown virucidal efficacy against various pathogens, including herpes simplex virus 1 (HSV-1).[8] More recently, pyrano[2,3-c]pyrazole derivatives have been investigated as potential inhibitors of human coronavirus 229E.[8]

Synthetic Strategies for Accessing Pyran-2-one Derivatives

The facile synthesis of a diverse range of pyran-2-one derivatives is crucial for exploring their full therapeutic potential. Several synthetic methodologies have been developed to construct this important heterocyclic scaffold.

One-Pot Multicomponent Reactions (MCRs)

MCRs offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. A common MCR for the synthesis of 2-amino-4H-pyran derivatives involves the reaction of an aldehyde, malononitrile, and a C-H activated carbonyl compound in the presence of a catalyst.[9]

General Protocol for a Three-Component Synthesis of 2-Amino-4H-pyran Derivatives:

-

To a solution of the aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add the active methylene compound (1 mmol) and a catalytic amount of a base (e.g., piperidine, triethylamine).

-

Stir the reaction mixture at room temperature or under reflux for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid product with cold ethanol and dry under vacuum to afford the desired 2-amino-4H-pyran derivative.

Synthesis from β-Ketoesters and Related Precursors

The condensation of β-ketoesters with various reagents is a classical and versatile method for the synthesis of 4-hydroxy-2-pyrones. For example, the self-condensation of ethyl acetoacetate can lead to the formation of dehydroacetic acid, a pyran-2-one derivative.

Illustrative Synthetic Pathway:

Caption: A generalized multicomponent reaction for the synthesis of 2-amino-4H-pyran derivatives.

Future Perspectives and Conclusion

The pyran-2-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent "drug-likeness" and synthetic tractability make it an enduringly attractive template for medicinal chemists. Future research in this area will likely focus on:

-

Target-Specific Design: The rational design of pyran-2-one derivatives that selectively target specific enzymes or receptors to minimize off-target effects and enhance therapeutic efficacy.

-

Exploration of New Biological Activities: Investigating the potential of pyran-2-one derivatives in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.[1][3]

-

Development of Novel Synthetic Methodologies: The creation of more efficient, sustainable, and diversity-oriented synthetic routes to access novel pyran-2-one analogues.

References

- An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH. (n.d.).

- Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches - MDPI. (n.d.).

- (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS - ResearchGate. (2022, December 17).

- Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. (2024, February 2).

- Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization | ACS Omega - ACS Publications. (2026, January 22).

- Synthesis, Properties, and Biological Activity of 4-Hydroxy-2H-Pyran-2-ones and Their Derivatives | Request PDF - ResearchGate. (2025, August 10).

- Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents | Request PDF - ResearchGate. (2025, August 6).

- Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity - ScienceScholar. (2022, May 18).

- 2-Pyrones possessing antimicrobial and cytotoxic activities | Request PDF - ResearchGate. (2025, August 6).

- Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity | International journal of health sciences - ScienceScholar. (2022, June 13).

- (PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - ResearchGate. (2022, March 7).

- New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed Central. (n.d.).

- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed. (2025, February 26).

- Recent Advances in the Synthesis of 2-Pyrones - PMC - NIH. (n.d.).

- The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Publishing. (2017, July 25).

Sources

- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. sciencescholar.us [sciencescholar.us]

Navigating the Chemistry of 3,5-dibromo-2H-pyran-2-one: A Technical Guide to Safety and Hazard Management

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

3,5-dibromo-2H-pyran-2-one is a halogenated heterocyclic compound with the chemical formula C₅H₂Br₂O₂.[1] As a derivative of 2H-pyran-2-one, it serves as a valuable synthetic intermediate and building block in the development of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] The presence of two bromine atoms on the pyrone ring significantly influences its reactivity and, consequently, its toxicological profile. The addition of bromine atoms often enhances the biological activity and reactivity of a molecule, which necessitates a thorough understanding of its safety and handling requirements. This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures for 3,5-dibromo-2H-pyran-2-one to ensure its safe and effective use in a laboratory setting.

Section 1: Hazard Identification and GHS Classification

The primary source of hazard information for 3,5-dibromo-2H-pyran-2-one is its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). According to data submitted to the European Chemicals Agency (ECHA), this compound is classified with significant health hazards.[1]

Table 1: GHS Classification of 3,5-dibromo-2H-pyran-2-one [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictogram: [1]

The causality behind these classifications lies in the chemical nature of the compound. As a halogenated organic molecule, it can react with biological macromolecules, leading to irritation and toxicity. The α,β-unsaturated carbonyl system within the pyrone ring is a known Michael acceptor, which can contribute to its reactivity with biological nucleophiles.

Section 2: Toxicological Profile

-

Acute Oral Toxicity: The classification as "Harmful if swallowed" (H302) indicates that ingestion of relatively small quantities of the substance may cause significant adverse health effects, and could potentially be fatal.[1]

-

Skin Irritation: Direct contact with the skin is likely to cause inflammation, redness, and discomfort.[1] Prolonged or repeated exposure could lead to more severe dermatitis.

-

Eye Irritation: The compound is classified as a serious eye irritant.[1] Contact with the eyes can cause significant pain, redness, and watering, and may lead to damage if not promptly and properly addressed.

-

Respiratory Irritation: Inhalation of dust or aerosols of 3,5-dibromo-2H-pyran-2-one may irritate the respiratory tract, leading to symptoms such as coughing, sneezing, and shortness of breath.[1]

It is crucial for researchers to understand that the absence of comprehensive toxicological studies does not imply safety. On the contrary, the known classifications warrant a conservative approach, treating the compound with a high degree of caution.

Section 3: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount before commencing any work with 3,5-dibromo-2H-pyran-2-one. The following workflow, presented as a flowchart, outlines a self-validating system for ensuring laboratory safety.

Caption: Risk assessment and mitigation workflow for handling 3,5-dibromo-2H-pyran-2-one.

Section 4: Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of handling procedures is required. These protocols are designed to minimize the risk of exposure through all potential routes.

Engineering Controls

The primary line of defense is to handle the chemical within a controlled environment.

-

Chemical Fume Hood: All weighing, transfers, and reactions involving 3,5-dibromo-2H-pyran-2-one must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure the laboratory is well-ventilated. General lab ventilation should not be relied upon as the sole means of protection.

-

Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for halogenated organic compounds. Gloves should be inspected for integrity before each use and changed frequently.

-

Lab Coat: A full-sleeved, buttoned laboratory coat must be worn.

-

Clothing: Full-length trousers and closed-toe shoes are mandatory.

-

-

Respiratory Protection: If there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling Procedures

-

Designated Area: Clearly designate an area within the fume hood for working with 3,5-dibromo-2H-pyran-2-one.

-

Weighing: Weigh the solid compound on a tared weigh paper or in a sealed container within the fume hood to minimize the generation of dust.

-

Transfers: Use spatulas and other appropriate tools for transferring the solid. Avoid pouring the powder, which can create dust.

-

Housekeeping: Clean the work area thoroughly after each use. All contaminated materials, including weigh papers and disposable gloves, should be disposed of as hazardous waste.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[3]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

These measures are based on the known hazards and general best practices for chemical exposures.

-

Inhalation: If inhaled, immediately move the affected person to fresh air.[4] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]

-